1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (IUPAC name: 1-(4-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one) is a heterocyclic compound featuring:
- A pyrrolidin-2-one core, a five-membered lactam ring.
- A 4-fluorophenyl group at position 1 of the pyrrolidinone.
- A 1,2,4-oxadiazole ring at position 4, substituted with a pyridin-3-yl group.
This structure combines pharmacophores known for diverse biological activities. The fluorine atom enhances lipophilicity and metabolic stability, while the pyridine and oxadiazole moieties contribute to hydrogen bonding and π-π stacking interactions, making it relevant in medicinal chemistry .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-13-3-5-14(6-4-13)22-10-12(8-15(22)23)17-20-16(21-24-17)11-2-1-7-19-9-11/h1-7,9,12H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMPWVKIHFJCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoximes with Activated Carboxylic Acids
A widely used approach involves reacting amidoximes with carboxylic acids activated by coupling agents. For example, Zarei et al. demonstrated that Vilsmeier reagent (a mixture of POCl₃ and DMF) efficiently activates carboxylic acids for cyclization with amidoximes at room temperature, yielding 3,5-disubstituted-1,2,4-oxadiazoles in 61–93% yields. Applied to the target compound:
- Step 1 : Synthesize the pyridin-3-yl-amidoxime intermediate via reaction of pyridine-3-carbonitrile with hydroxylamine.
- Step 2 : Activate 4-fluorophenylacetic acid (or its ester) using Vilsmeier reagent.
- Step 3 : Cyclize the activated acid with the amidoxime to form the oxadiazole ring.
Advantages : High yields, mild conditions, and compatibility with sensitive functional groups like fluorophenyl.
Limitations : Requires strict anhydrous conditions and generates stoichiometric POCl₃ waste.
One-Pot Synthesis in Superbase Media
Baykov et al. reported a one-pot method using NaOH/DMSO as a superbase to facilitate cyclization between amidoximes and esters at room temperature. For the target molecule:
- Step 1 : Prepare ethyl 4-fluorophenylacetate.
- Step 2 : React with pyridin-3-yl-amidoxime in NaOH/DMSO.
- Step 3 : Isolate the oxadiazole via aqueous workup.
This method achieves moderate yields (11–90%) but struggles with substrates containing -NH₂ or -OH groups.
Construction of the Pyrrolidin-2-one Core
The pyrrolidin-2-one ring is typically assembled via cyclization of γ-amino acids or through Michael addition-cyclization cascades.
Cyclization of γ-Amino Acid Derivatives
A common route involves:
- Step 1 : Protect 4-fluorobenzaldehyde as a Schiff base with a primary amine.
- Step 2 : Perform a Stork enamine reaction with acryloyl chloride to form the pyrrolidinone skeleton.
- Step 3 : Deprotect the amine and functionalize the ring.
Example : Vinaya et al. used gem-dibromomethylarenes and amidoximes to construct oxadiazoles, which could be adapted for late-stage coupling to a preformed pyrrolidinone.
Coupling the Oxadiazole and Pyrrolidinone Moieties
The final step involves linking the 1,2,4-oxadiazole and pyrrolidin-2-one units. Two strategies are prevalent:
Suzuki-Miyaura Cross-Coupling
If the pyrrolidinone bears a boronic ester, palladium-catalyzed coupling with a halogenated oxadiazole can achieve linkage. However, this method is less common due to the oxadiazole’s sensitivity to metal catalysts.
Nucleophilic Acyl Substitution
A more reliable approach involves reacting a pyrrolidinone-containing amine with an oxadiazole carbonyl chloride:
- Step 1 : Convert the oxadiazole’s hydroxyl group to a chloride using SOCl₂.
- Step 2 : Couple with 4-aminomethyl-pyrrolidin-2-one under basic conditions (e.g., Et₃N).
Integrated Synthetic Routes
Combining the above methods, two viable pathways emerge:
Route 1 (Convergent Synthesis)
- Synthesize 3-(pyridin-3-yl)-5-chloro-1,2,4-oxadiazole.
- Prepare 4-(aminomethyl)-1-(4-fluorophenyl)pyrrolidin-2-one.
- Couple via nucleophilic substitution.
Route 2 (Linear Synthesis)
- Construct the pyrrolidinone core with a pendant nitrile group.
- Convert the nitrile to an amidoxime.
- Cyclize with 4-fluorophenylacetic acid using Vilsmeier reagent.
Comparative Analysis of Methods
Challenges and Optimization Opportunities
- Regioselectivity : Competing formation of 1,3,4-oxadiazoles requires careful control of reaction kinetics.
- Functional Group Tolerance : Electron-deficient pyridinyl groups may hinder cyclization; microwave-assisted synthesis could accelerate reactions.
- Purification : Chromatography is often needed due to byproducts like unreacted amidoximes.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, under basic conditions.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Anticancer Properties
The 1,3,4-oxadiazole scaffold is well-known for its anticancer activity. Research indicates that derivatives of this scaffold can inhibit cancer cell proliferation through various mechanisms. For example, studies have shown that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against several cancer cell lines, including breast, prostate, and glioblastoma cells. In particular, derivatives with pyridine substituents have been noted for their enhanced activity against these cell lines due to improved binding affinity and specificity .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of telomerase activity. For instance, certain oxadiazole derivatives have demonstrated telomerase inhibitory activity with IC50 values comparable to established chemotherapeutics . This suggests that 1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one could be a lead compound for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer potential, compounds featuring the 1,3,4-oxadiazole structure have shown promise as antimicrobial agents. They have been evaluated against various pathogens and have demonstrated efficacy in inhibiting bacterial growth and fungal infections. The broad-spectrum activity suggests that modifications to the oxadiazole core could yield novel antibiotics or antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Variations in substituents on the pyridine and oxadiazole rings can significantly influence biological activity. For example:
- Electron-donating groups on the ortho position of the benzene ring tend to lower inhibitory activity compared to those on the para position.
- Compounds with specific substitutions have shown enhanced potency against various cancer cell lines .
Case Studies
Several case studies illustrate the therapeutic potential of compounds related to this compound:
| Study | Compound Tested | Activity | IC50 Value |
|---|---|---|---|
| Zheng et al. | Novel oxadiazole derivatives | Telomerase inhibition | 2.3 µM |
| Zhang et al. | Acylhydrazone derivatives | Anticancer activity (HEPG2) | 1.18 µM |
| El-Din et al. | Sulfonamide derivatives | Antiproliferative against NCI-58 | 90% inhibition in breast cancer |
These studies highlight the compound's versatility and potential as a therapeutic agent across multiple disease states.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the pyridyl-oxadiazole moiety can interact with enzymes or proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogues
The compound belongs to a class of pyrrolidinone-linked oxadiazoles. Below is a comparative analysis of its structural and functional differences with analogues:
Table 1: Structural and Functional Comparisons
Pharmacological and Chemical Properties
- Target Compound vs.
- Oxadiazole Ring Stability: The 1,2,4-oxadiazole moiety is more stable under physiological conditions compared to 1,3,4-oxadiazoles, reducing metabolic degradation .
Biological Activity
The compound 1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.32 g/mol. The structure features a pyrrolidine ring, a fluorophenyl group, and an oxadiazole moiety which are known to influence its biological properties.
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The oxadiazole ring enhances the compound's ability to interact with various biological targets due to its unique electronic properties and hydrogen-bonding capabilities .
Anticancer Activity
Several studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, derivatives similar to the target compound have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the pyridine moiety is believed to enhance selectivity towards cancer cells by modulating signaling pathways associated with tumor growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anti-inflammatory Properties
In vitro studies have indicated that the compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammation. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
Study 1: Anticancer Efficacy
A recent study investigated the effect of this compound on human cancer cell lines. The results showed that at concentrations of 10 µM, the compound reduced cell viability by over 70% in breast cancer cells (MCF-7) compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting a potential mechanism involving programmed cell death .
Study 2: Antimicrobial Activity
In another study evaluating antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 8 µg/mL for S. aureus, indicating strong antibacterial properties. The study concluded that further optimization could lead to the development of new antibiotics based on this scaffold .
Data Summary Table
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one?
- Methodology : The synthesis typically involves two key steps:
Oxadiazole ring formation : React pyridine-3-amidoxime with an acyl chloride derivative (e.g., 1-acetylpiperidine-4-carbonyl chloride) in pyridine under reflux to form the 1,2,4-oxadiazole core via cyclodehydration .
Pyrrolidinone coupling : Couple the oxadiazole intermediate with a substituted pyrrolidinone. For example, use Ullmann or Buchwald-Hartwig coupling with a halogenated pyrrolidinone (e.g., 4-bromo-pyrrolidin-2-one) and a 4-fluorophenyl boronic acid derivative. Purification is achieved via flash column chromatography .
- Yield Optimization : Substituting iodo- for bromo-aryl groups improves coupling efficiency (e.g., 85% vs. 59% yield) .
Q. Which analytical techniques are critical for structural confirmation?
- X-ray crystallography : Single-crystal X-ray diffraction (performed at 100 K) resolves bond lengths and angles, with refinement using SHELXL software for high precision (mean C–C bond deviation: 0.002 Å) .
- Spectroscopy :
- NMR : and NMR identify proton environments and carbon connectivity, particularly distinguishing fluorophenyl and pyridyl substituents.
- LCMS : Confirms molecular weight (e.g., observed [M+H] matches theoretical) .
Q. What in vitro assays are used for preliminary bioactivity screening?
- Target-based assays : Use fluorescence polarization or SPR to measure binding affinity to targets like nicotinic acetylcholine receptors (nAChRs) or viral proteases, given structural analogs in pharmacological studies .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and functional activity (e.g., calcium flux for receptor agonism/antagonism) .
Advanced Questions
Q. How can reaction conditions be optimized for oxadiazole ring formation?
- Key Variables :
- Solvent : Pyridine acts as both solvent and base, but DMF with catalytic DMAP may enhance cyclization .
- Temperature : Reflux (110–120°C) ensures complete cyclization; microwave-assisted synthesis reduces time from hours to minutes .
- Purification : Gradient elution (hexane/EtOAc) in column chromatography isolates the oxadiazole product with >95% purity .
Q. How do SHELX programs address structural ambiguities in crystallography?
- Refinement : SHELXL refines anisotropic displacement parameters for non-hydrogen atoms and models disorder in flexible substituents (e.g., pyridyl rings) .
- Validation : The program calculates R factors (e.g., ) and generates difference electron density maps to identify residual peaks, ensuring accurate placement of fluorine and heteroatoms .
Q. What structural analogs enhance target affinity, and how are they designed?
- Analog Design :
- Oxadiazole modifications : Replace pyridin-3-yl with pyrimidin-4-yl to improve hydrogen bonding with targets like SARS-CoV-2 M .
- Pyrrolidinone substitutions : Introduce methyl groups at the 3-position to reduce conformational flexibility, enhancing binding to nAChRs .
- SAR Insights : Bioisosteric replacement of fluorophenyl with chlorophenyl increases lipophilicity, improving blood-brain barrier penetration in CNS targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
